

# Sofpironium Bromide mechanism of action in eccrine sweat glands

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Sofpironium Bromide |           |  |  |  |
| Cat. No.:            | B1681908            | Get Quote |  |  |  |

An In-depth Guide to the Mechanism of Action of **Sofpironium Bromide** in Eccrine Sweat Glands

#### Introduction

**Sofpironium bromide** is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating beyond the physiological needs for thermoregulation.[1][2] Marketed in Japan as ECCLOCK® and in the United States as Sofdra™, it represents a targeted therapeutic approach designed to act locally on sweat glands while minimizing systemic exposure and associated side effects.[3][4] [5] This is achieved through a "soft drug" or retrometabolic drug design, where the molecule is engineered to be rapidly metabolized into a less active form upon entering systemic circulation. [6][7] This guide provides a detailed examination of the molecular and physiological mechanisms by which **sofpironium bromide** exerts its effects on eccrine sweat glands.

## **Core Physiology of Eccrine Sweat Gland Secretion**

To understand the mechanism of **sofpironium bromide**, it is essential to first review the physiological process of sweat production.

• Neural Control: Eccrine sweat glands are primarily innervated by cholinergic fibers of the sympathetic nervous system.[8][9] In response to thermoregulatory or emotional stimuli, the hypothalamus and cerebral cortex trigger signals that travel down these sympathetic nerves. [9][10]



- Neurotransmitter Release: At the neuroglandular junction, these nerve fibers release the neurotransmitter acetylcholine (ACh).[11][12]
- Receptor Binding and Signal Transduction: Acetylcholine diffuses across the synapse and binds to muscarinic acetylcholine receptors on the surface of eccrine gland secretory cells.[3]
   [12] The predominant subtype involved in sweat secretion is the M3 muscarinic receptor.[4]
   [10][13]
- Intracellular Cascade: The binding of ACh to the M3 receptor initiates an intracellular signaling cascade. This leads to an increase in intracellular calcium (Ca<sup>2+</sup>) concentrations, which in turn increases the permeability of potassium (K<sup>+</sup>) and chloride (Cl<sup>-</sup>) channels.[11]
   [12] This ion movement drives the secretion of an isotonic precursor fluid into the lumen of the secretory coil.[12]
- Ductal Reabsorption: As this precursor fluid travels through the sweat duct, sodium (Na<sup>+</sup>) and chloride (Cl<sup>-</sup>) ions are reabsorbed, resulting in the final hypotonic sweat that is secreted onto the skin surface.[8]

# Molecular Mechanism of Action of Sofpironium Bromide

**Sofpironium bromide** functions as a competitive antagonist at muscarinic acetylcholine receptors.[5][6] Its therapeutic effect in hyperhidrosis is achieved by interrupting the physiological pathway of sweat production at the receptor level.

### **Muscarinic Receptor Antagonism**

When applied topically, **sofpironium bromide** penetrates the skin to reach the eccrine sweat glands.[14] There, it selectively binds to muscarinic receptors, with a high affinity for the M3 subtype, which is primarily responsible for stimulating sweat secretion.[4][7][13] By occupying the receptor's binding site, **sofpironium bromide** competitively inhibits acetylcholine from binding.[5][6] This blockade prevents the activation of the intracellular signaling cascade necessary for sweat production, effectively reducing the volume of sweat secreted by the gland.[13][14]







Click to download full resolution via product page

**Caption:** Signaling pathway of sweat production and its inhibition by **Sofpironium Bromide**.



## **Retrometabolic Drug Design**

A key feature of **sofpironium bromide** is its "soft drug" design.[6][7] It is a structural analogue of glycopyrrolate that was modified to contain a metabolically sensitive ester moiety.[7] This design ensures that the drug exerts its anticholinergic effect locally in the skin.[3] If any amount of the drug is absorbed systemically, the ester bond is rapidly hydrolyzed by esterase enzymes in the blood to form BBI-4010, a significantly less active metabolite.[5][6] This rapid inactivation minimizes the risk of systemic anticholinergic side effects commonly associated with oral anticholinergics, such as dry mouth, blurred vision, and urinary retention.[13][14]

# **Pharmacodynamic Profile**

While specific quantitative binding affinity data for **sofpironium bromide** across all muscarinic receptor subtypes (M1-M5) is not extensively published, available information indicates it has a high affinity for all subtypes, with the highest affinity for the M3 receptor.[7][15] Studies comparing it to glycopyrronium found it to have a similar potency but a shorter duration of action.[5][6]

# **Experimental Protocols and Clinical Efficacy**

The clinical development of **sofpironium bromide** has relied on robust experimental protocols to quantify its efficacy and safety. Phase II and III clinical trials, such as the CARDIGAN I & II studies, employed standardized methodologies.[1][16]

## **Key Experimental Methodologies**

- Gravimetric Sweat Production (GSP): This is a quantitative method to measure the amount
  of sweat produced in the axilla over a set period. It involves placing a pre-weighed filter
  paper on the axilla for a specific duration (e.g., 5 minutes), after which the paper is reweighed. The change in weight directly corresponds to the mass of sweat produced. In
  clinical trials, a baseline GSP of at least 50 mg in each axilla was often an inclusion criterion.
  [1][16]
- Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax): This is a patient-reported outcome (PRO) tool used to assess the impact of axillary hyperhidrosis on a patient's daily life. It is a validated 7-item scale where patients rate the severity of their condition. A clinically



meaningful improvement is typically defined as a 1 or 2-point reduction in the HDSM-Ax score from baseline.[1]



Click to download full resolution via product page



**Caption:** Generalized experimental workflow for a Phase 3 clinical trial of **Sofpironium Bromide.** 

# **Summary of Clinical Efficacy Data**

Clinical trials have consistently demonstrated the superiority of **sofpironium bromide** gel over vehicle in reducing sweat production and improving patient-reported outcomes.

| Endpoint                                              | Sofpironium<br>Bromide 5% | Sofpironium<br>Bromide<br>10% | Sofpironium<br>Bromide<br>15% | Vehicle      | P-value |
|-------------------------------------------------------|---------------------------|-------------------------------|-------------------------------|--------------|---------|
| Participants with ≥1-point HDSM-Ax Improvement        | 70%                       | 79%                           | 76%                           | 54%          | < .05   |
| LS Mean<br>(SE) Change<br>in HDSM-Ax<br>from Baseline | -2.02 (0.14)              | -2.09 (0.14)                  | -2.10 (0.14)                  | -1.30 (0.14) | ≤ .0001 |
| Table<br>adapted from<br>Phase II trial<br>data.[17]  |                           |                               |                               |              |         |

These results show a statistically significant and dose-dependent improvement in both the subjective severity of hyperhidrosis and the objective measurement of sweat production for patients treated with **sofpironium bromide** compared to a placebo.

#### Conclusion

The mechanism of action of **sofpironium bromide** is centered on its function as a potent, topically applied anticholinergic agent.[14] By competitively blocking M3 muscarinic receptors on eccrine sweat glands, it directly inhibits the primary signaling pathway responsible for sweat secretion.[13] Its innovative retrometabolic design ensures localized activity with minimal systemic side effects, offering a favorable safety profile. The efficacy of this mechanism has



been rigorously validated in clinical trials using both quantitative gravimetric analysis and validated patient-reported outcome measures, establishing **sofpironium bromide** as a targeted and effective therapy for primary axillary hyperhidrosis.[1][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Sofpironium bromide: an investigational agent for the treatment of axillary hyperhidrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Sofpironium Bromide used for? [synapse.patsnap.com]
- 4. Sofpironium Bromide: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofpironium | C22H32NO5+ | CID 86301317 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Eccrine sweat gland Wikipedia [en.wikipedia.org]
- 9. Innervation of Sweat Glands and Control of Sweating | Time of Care [timeofcare.com]
- 10. researchgate.net [researchgate.net]
- 11. Eccrine sweat gland development and sweat secretion PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. sofdrahcp.com [sofdrahcp.com]
- 14. What is the mechanism of Sofpironium Bromide? [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ovid.com [ovid.com]







 To cite this document: BenchChem. [Sofpironium Bromide mechanism of action in eccrine sweat glands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681908#sofpironium-bromide-mechanism-of-action-in-eccrine-sweat-glands]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com